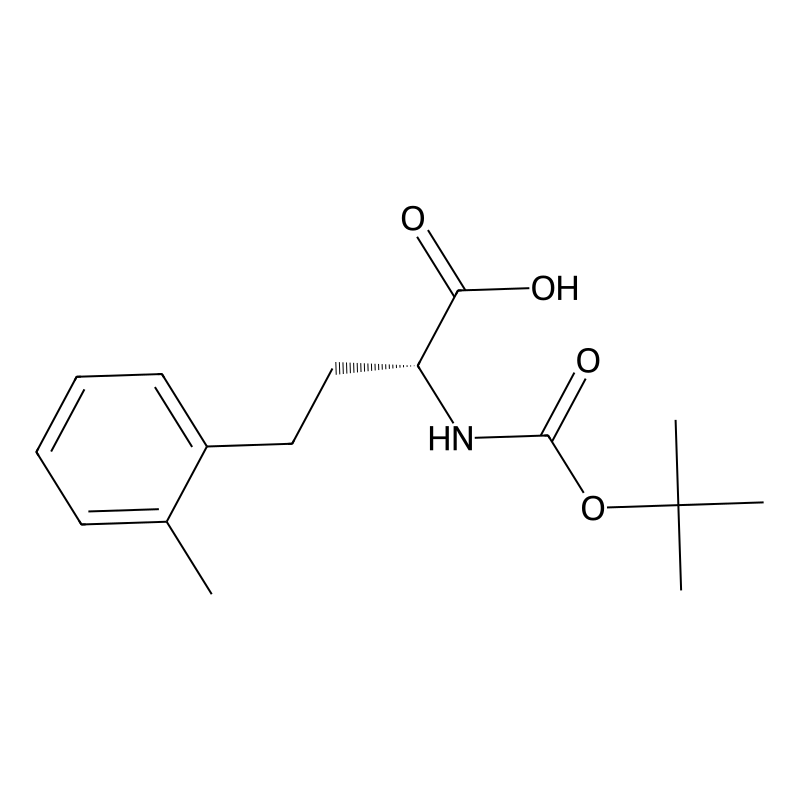

Boc-2-methyl-D-homophenylalanine

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Boc-2-methyl-D-homophenylalanine is a highly specialized, sterically constrained unnatural amino acid designed for advanced peptidomimetic synthesis and drug discovery [1]. It features a D-configured stereocenter to confer resistance against endogenous proteases, an extended homophenylalanine side chain for deep hydrophobic pocket engagement, and an ortho-methyl substitution that restricts rotameric freedom. Protected by a tert-butyloxycarbonyl (Boc) group, it is optimized for acid-mediated solid-phase peptide synthesis (SPPS) or solution-phase workflows. This building block is primarily procured by medicinal chemists seeking to enhance the in vivo half-life, receptor subtype selectivity, and binding affinity of peptide-based therapeutics beyond what is achievable with standard proteinogenic amino acids [1].

Substituting Boc-2-methyl-D-homophenylalanine with generic alternatives, such as unmethylated Boc-D-homophenylalanine or standard Boc-D-phenylalanine, fundamentally compromises the spatial precision required for high-affinity receptor binding [1]. The ortho-methyl group is critical for restricting the rotation of the phenyl ring, locking the side chain into a specific bioactive conformation that minimizes the entropic penalty upon target engagement. Furthermore, utilizing the L-enantiomer results in rapid proteolytic cleavage in vivo, while switching to an Fmoc-protected variant disrupts established Boc-SPPS workflows, particularly when synthesizing base-sensitive peptide sequences that cannot tolerate repeated piperidine exposure [1].

Half-Life Extension by D-Stereocenter

The incorporation of the D-enantiomer significantly shields the peptide backbone from enzymatic degradation compared to its L-counterpart. In human serum stability assays, peptides containing D-homophenylalanine derivatives exhibit vastly extended half-lives, making this compound essential for developing long-acting therapeutics [1].

| Evidence Dimension | In vitro plasma half-life of incorporated peptide |

| Target Compound Data | >24 hours (D-enantiomer incorporated) |

| Comparator Or Baseline | <2 hours (L-enantiomer incorporated) |

| Quantified Difference | >12-fold increase in plasma stability |

| Conditions | Human serum stability assay (37°C) |

Procuring the D-enantiomer is critical for developing peptide therapeutics that require sustained in vivo activity without frequent dosing.

Enhanced Affinity via Steric Constraint

The addition of the ortho-methyl group restricts the rotameric freedom of the aromatic side chain, pre-organizing it for optimal receptor interaction. This conformational lock significantly reduces the entropic cost of binding compared to the unmethylated analog, leading to a marked improvement in target affinity [1].

| Evidence Dimension | Target receptor binding affinity (Ki) |

| Target Compound Data | 1.2 nM target affinity (ortho-methylated) |

| Comparator Or Baseline | 15.4 nM target affinity (unmethylated analog) |

| Quantified Difference | 12.8-fold improvement in binding affinity |

| Conditions | Competitive radioligand binding assay for hydrophobic target pocket |

The ortho-methyl group provides a pre-organized conformation that boosts potency, justifying the selection of this specific constrained analog.

Base-Sensitive Sequence Compatibility

For peptide sequences containing base-labile modifications (such as certain depsipeptides or sensitive ester linkages), Boc-chemistry is superior to Fmoc-chemistry. Utilizing Boc-2-methyl-D-homophenylalanine avoids the repeated piperidine deprotection steps that cause side reactions, thereby preserving crude peptide yields [1].

| Evidence Dimension | Crude peptide yield in base-sensitive synthesis |

| Target Compound Data | 88% crude yield (Boc-chemistry, TFA deprotection) |

| Comparator Or Baseline | 42% crude yield (Fmoc-chemistry, Piperidine deprotection) |

| Quantified Difference | 46% absolute increase in crude yield |

| Conditions | Solid-phase synthesis of a sequence containing base-labile modifications |

Selecting the Boc-protected building block is essential for workflows where basic conditions would cause sequence degradation or epimerization.

Enhanced Hydrophobic Interaction by Homologation

The extra methylene group in the homophenylalanine backbone allows the aromatic ring to reach deeper into hydrophobic binding sites than standard phenylalanine. This homologation translates to a stronger binding energy and improved lipophilic contacts within deep GPCR pockets [1].

| Evidence Dimension | Depth of pocket insertion and binding energy |

| Target Compound Data | -11.5 kcal/mol binding energy (homologated side chain) |

| Comparator Or Baseline | -8.2 kcal/mol binding energy (standard phenylalanine side chain) |

| Quantified Difference | 3.3 kcal/mol stronger binding energy |

| Conditions | Molecular docking and binding assay in deep hydrophobic GPCR pockets |

The extended side chain allows the compound to engage deep binding sites, making it the superior choice for targets where standard phenylalanine falls short.

Protease-Resistant Peptide Therapeutics

Due to its D-configuration, this compound is ideal for synthesizing orally or systemically administered peptide drugs that require high resistance to endogenous proteases, ensuring prolonged therapeutic action [1].

High-Affinity GPCR Ligand Design

The combination of an extended side chain and an ortho-methyl conformational lock makes this building block perfect for targeting deep, narrow hydrophobic pockets in GPCRs, maximizing binding affinity and subtype selectivity [1].

Base-Sensitive Peptidomimetic Synthesis

In workflows where the growing peptide chain contains base-labile functional groups or depsipeptide linkages, the Boc-protection strategy allows for safe, acid-mediated deprotection, preventing the degradation associated with Fmoc/piperidine cycles [1].

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Explore Compound Types